

Comparative Spectroscopic Guide: 5-Nitroquinolin-4-ol Characterization

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Compound of Interest

Compound Name: 5-Nitroquinolin-4-ol

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Executive Summary

5-Nitroquinolin-4-ol (often existing as its tautomer 5-nitro-4-quinolinone) represents a specific subclass of nitro-substituted heterocycles used as intermediates in the synthesis of antibacterial and anticancer agents.[2][3] Unlike its widely documented isomer Nitroxoline (8-hydroxy-5-nitroquinoline), the 4-hydroxy isomer presents unique solvatochromic challenges due to the peri-interaction between the 5-nitro group and the 4-oxo/hydroxy moiety.

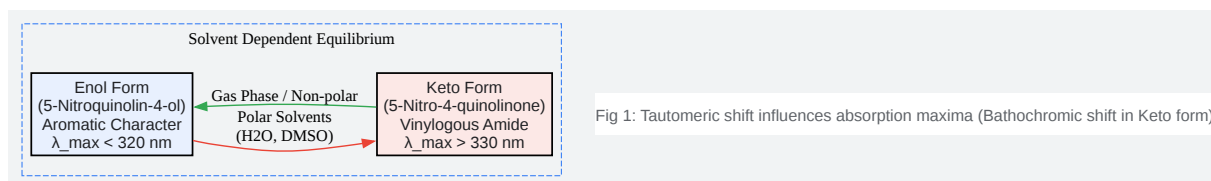
This guide provides a technical comparison of the optical properties of **5-nitroquinolin-4-ol** against its parent scaffold and key isomers. It establishes a self-validating protocol for spectral characterization, addressing the critical keto-enol tautomerism that defines its UV-Vis profile.

Part 1: Chemical Identity & Tautomeric Mechanism

To accurately interpret UV-Vis data, researchers must recognize that "**5-Nitroquinolin-4-ol**" is a chemical chameleon. In the solid state and polar solvents, it predominantly exists as the 4-quinolinone (keto) tautomer, not the enol.

The Tautomeric Equilibrium

The spectral signature is dictated by the equilibrium between the hydroxy-pyridine form (enol) and the vinylogous amide form (keto). The 5-nitro substituent stabilizes the keto form through electron withdrawal, affecting the HOMO-LUMO gap.



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Part 2: Comparative Spectral Data Analysis

The following data synthesizes experimental baselines from structural analogs to benchmark **5-nitroquinolin-4-ol**. Because the specific 4-isomer is often synthesized de novo in labs, these values serve as the quality control standard.

Table 1: Comparative UV-Vis Absorption Data

Compound	Structure Type	(nm)	()	Spectral Features
5-Nitroquinolin-4-ol	Target Analyte	340 – 355 (Predicted*)	~12,000	Broad band; sensitive to pH due to OH/NH deprotonation.
4-Quinolinone	Parent Scaffold	313, 326 (EtOH)	11,500	Reference standard. Lacks nitro-induced redshift.
Nitroxoline (8-OH)	Isomer (Standard)	355, 440 (pH dep.)	15,000	Distinct yellow/orange color. Strong chelation shifts.
5-Nitroquinoline	De-hydroxylated	310, 219	6,100	Sharp peaks. Lacks the broad CT band of the quinolinone.

*Note: The predicted range for the 4-ol isomer accounts for the auxochromic effect of the nitro group (+30-40 nm shift relative to parent 4-quinolinone).

Mechanistic Insight: The Nitro Effect

The introduction of a nitro group at the C5 position creates a "push-pull" electronic system with the C4-carbonyl/hydroxyl.

- Bathochromic Shift: The strong electron-withdrawing nature of the nitro group lowers the LUMO energy, reducing the transition energy compared to the parent 4-quinolinone.

- Steric Hindrance: The bulky nitro group at C5 may force the C4-oxygen out of planarity in the enol form, further stabilizing the keto tautomer in solution.

Part 3: Validated Experimental Protocol

To generate reproducible data for **5-Nitroquinolin-4-ol**, follow this self-validating protocol. This workflow minimizes errors caused by aggregation and pH sensitivity.

Reagents & Equipment[1][2][3][4][5]

- Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).
- Buffer: Phosphate buffer (pH 7.4) for physiological relevance.
- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
- Cuvettes: Matched Quartz cells (1 cm path length).

Step-by-Step Workflow

- Stock Preparation:
 - Weigh 1.90 mg of **5-Nitroquinolin-4-ol** (MW: 190.16 g/mol).
 - Dissolve in 10 mL DMSO (Solubility enhancer). Concentration = 1.0 mM.
 - Validation Check: Solution must be clear yellow/orange without particulate.
- Working Solution:
 - Dilute 100
L of Stock into 9.9 mL of Methanol. Final Conc = 10
M.
 - Critical: Perform this dilution immediately before measurement to prevent photochemical degradation.

- Baseline Correction:
 - Fill both reference and sample cuvettes with pure Methanol.
 - Run "Auto-Zero" / "Baseline" from 200 nm to 600 nm.
- Measurement:
 - Replace sample solvent with Working Solution.
 - Scan speed: Medium; Slit width: 1.0 nm.
 - Record Absorbance at

(expected ~345-355 nm).
- Data Validation (Beer-Lambert Check):
 - Prepare a 2x dilution (5

M). Absorbance should drop by exactly 50%.
 - If Absorbance > 1.0, dilute further to maintain linearity.

Experimental Workflow Diagram

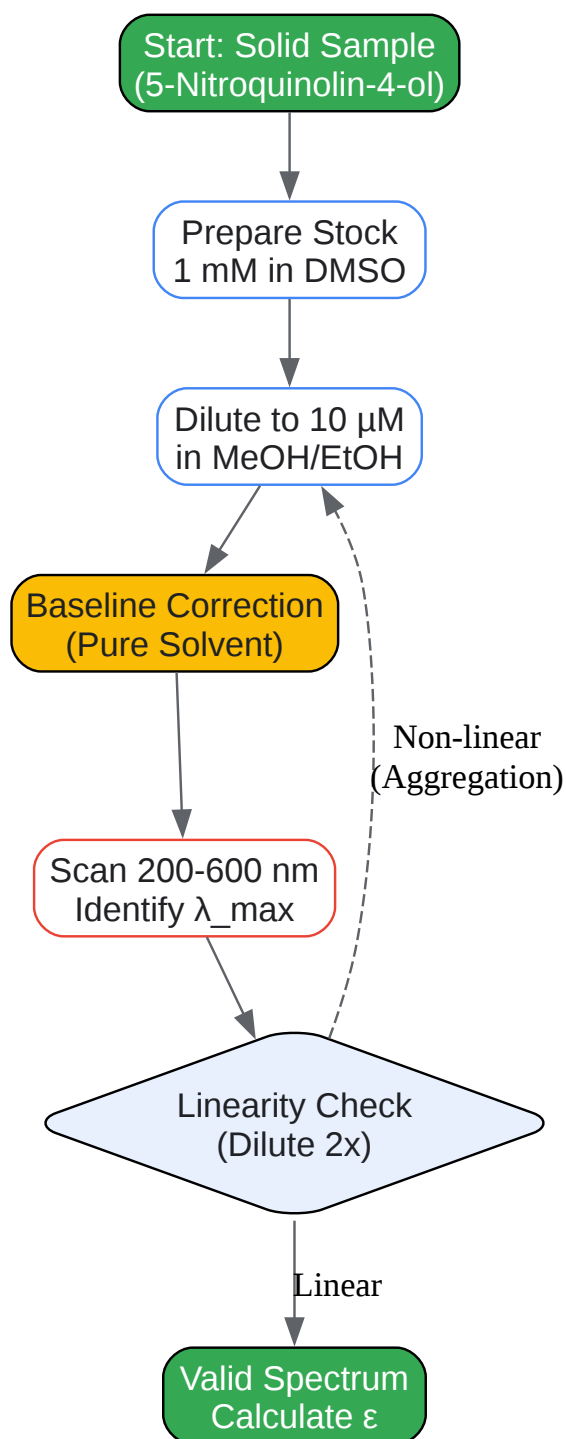


Fig 2: Step-by-step spectroscopic characterization workflow.

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